molecular formula C22H31BrClNO2 B1292705 5-Bromo-4-chloro-3-indoxyl myristate CAS No. 341972-95-0

5-Bromo-4-chloro-3-indoxyl myristate

Cat. No.: B1292705
CAS No.: 341972-95-0
M. Wt: 456.8 g/mol
InChI Key: BXGNTAYHIGXODS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl myristate typically involves the esterification of 5-Bromo-4-chloro-3-indoxyl with myristic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-3-indoxyl myristate is used as a chromogenic substrate in various biochemical assays. It reacts with specific enzymes to produce a colored product, allowing for the detection and quantification of enzyme activity .

Biology: In biological research, this compound is used to study enzyme kinetics and to identify the presence of specific enzymes in biological samples. It is particularly useful in histochemical staining techniques .

Medicine: The compound is used in diagnostic tests to detect bacterial infections, such as those caused by Staphylococcus aureus and Escherichia coli. It is also employed in assays to identify diseases like tuberculosis .

Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for biochemical assays. It is also utilized in the development of new enzyme-based technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myristate involves its role as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases 5-Bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an insoluble colored product. This color change is used as an indicator of enzyme activity. The molecular targets are the enzymes that catalyze the hydrolysis of the ester bond in the compound .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)27-19-16-25-18-15-14-17(23)22(24)21(18)19/h14-16,25H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGNTAYHIGXODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647371
Record name 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341972-95-0
Record name 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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